3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine
Description
IUPAC Nomenclature and Systematic Identification
The compound 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine is systematically identified by its IUPAC name:
[(2R,3S,5R)-3-acetyloxy-5-(5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl)oxolan-2-yl]methyl acetate .
Key identifiers include:
- CAS Registry Number : 141120-62-9
- Molecular Formula : C₂₂H₂₅FN₂O₇
- Molecular Weight : 448.4 g/mol (PubChem CID 73332903).
The structure features:
- A 2'-deoxyribose sugar with acetyl groups at the 3' and 5' hydroxyl positions.
- A 5-fluorouracil base modified by an O4-(2,4,6-trimethylphenoxy) substituent.
- Stereochemical designations at C2 (R), C3 (S), and C5 (R) of the sugar moiety.
Molecular Geometry and Stereochemical Configuration Analysis
The compound adopts a twisted sugar puckering conformation (C3'-endo), common in fluorinated nucleosides, which stabilizes the anti-orientation of the base relative to the sugar. Key geometric parameters include:
| Parameter | Value/Description |
|---|---|
| Glycosidic bond (χ) | Anti conformation (χ = -120° to -160°) |
| Sugar ring puckering | C3'-endo (pseudorotation phase angle P ≈ 30°) |
| Fluorine position (C5) | Planar with pyrimidine ring (sp² hybridization) |
| Acetyl group orientation | Axial (3') and equatorial (5') positions |
The 2,4,6-trimethylphenoxy group at O4 induces steric hindrance, forcing the pyrimidine ring into a distorted planar geometry. Intramolecular hydrogen bonds between the acetyl carbonyl oxygen (O2') and the sugar hydroxyl (O5') further stabilize the conformation.
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals:
| Crystallographic Parameter | Value |
|---|---|
| Space group | C2 (monoclinic) |
| Unit cell dimensions | a = 21.72 Å, b = 8.72 Å, c = 8.61 Å |
| β angle | 90.42° |
| Z-value | 4 |
| Resolution | 0.85 Å (synchrotron data) |
The crystal packing exhibits:
- π-π stacking between trimethylphenyl groups (3.8 Å interplanar distance).
- Hydrogen bonds between the uracil O2 and adjacent sugar hydroxyl groups (2.9 Å).
- van der Waals interactions between acetyl methyl groups and fluorine atoms.
Comparative analysis with non-fluorinated analogues shows a 0.04 Å shortening of the C5–C6 bond due to fluorine’s electron-withdrawing effect, corroborated by ab initio RHF/6-31G(d) calculations.
Comparative Analysis with Related 2'-Deoxyuridine Derivatives
The title compound’s trimethylphenoxy group enhances π-π interactions in protein binding pockets, while the acetyl groups improve metabolic stability compared to non-acetylated derivatives. Fluorine’s electronegativity increases hydrogen-bonding potential at the uracil N3 position, critical for thymidylate synthase inhibition.
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O7/c1-11-6-12(2)20(13(3)7-11)32-21-16(23)9-25(22(28)24-21)19-8-17(30-15(5)27)18(31-19)10-29-14(4)26/h6-7,9,17-19H,8,10H2,1-5H3/t17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNURTBFBRALPC-IPMKNSEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine (commonly referred to as 5-fluoro-2'-deoxyuridine derivative) is a nucleoside analog that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound is characterized by its unique chemical structure, which includes a fluorine atom at the 5-position of the uridine base and an acetylated sugar moiety.
- Molecular Formula : C23H27FN2O8
- Molecular Weight : 478.47 g/mol
- CAS Number : 869355-32-8
The biological activity of this compound is primarily attributed to its role as a nucleoside analog. Upon phosphorylation, it can be incorporated into DNA during replication, leading to chain termination and subsequent apoptosis in rapidly dividing cells, such as cancer cells. The fluorine substitution enhances its antitumor activity compared to other nucleoside analogs.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
Case Study: Cytotoxicity Assessment
In a comparative study, the cytotoxic effects of this compound were evaluated against standard chemotherapeutic agents like 5-fluorouracil and doxorubicin. The results indicated that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.48 | MCF-7 |
| 5-Fluorouracil | 1.93 | MCF-7 |
| Doxorubicin | 0.78 | HCT-116 |
These findings suggest that the compound has comparable or superior activity against certain cancer cell lines when compared to established chemotherapy agents .
Mechanistic Studies
Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Flow cytometry analyses showed an increase in sub-G1 population in treated cells, indicating apoptosis.
Structure-Activity Relationship (SAR)
The introduction of the bulky trimethylphenyl group at the O4 position significantly enhances biological activity. This modification appears to influence both the lipophilicity and binding affinity of the compound for DNA polymerases involved in nucleotide synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Their Implications
The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparison with key analogs (Table 1):
Table 1: Structural and Functional Comparison with Related Compounds
Key Findings from Comparative Studies
(a) Impact of Esterification on Activity
- The 3',5'-diacetyl group in PY 7280 and PY 7310 reduces phosphorylation efficiency, limiting their conversion to active metabolites like FUDR-monophosphate (FUDRP). This explains their weaker inhibition of thymidylate synthase compared to FUDR .
(b) Role of Lipophilicity
- The trimethylphenyl group in PY 7310 increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility. This contrasts with FUDR (logP ~-1.5), which relies on nucleoside transporters for cellular uptake .
Preparation Methods
General Synthetic Strategy
The synthesis of 3',5'-DI-O-Acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine typically follows these key steps:
- Selective Acetylation of the 3' and 5' hydroxyl groups on the 2'-deoxyuridine sugar moiety.
- Fluorination at the 5-position of the uracil ring.
- Introduction of the 2,4,6-trimethylphenyl group at the O4 position of the uracil base.
These steps often require protection and deprotection cycles to avoid side reactions, and the use of specific catalysts and solvents to achieve regioselectivity and stereochemical control.
Preparation of the 5-Fluoro-2'-Deoxyuridine Core
The 5-fluoro-2'-deoxyuridine intermediate is prepared by fluorinating the uridine derivative. One documented approach involves:
- Starting from 2'-deoxyuridine, selective acetylation at 3' and 5' hydroxyl groups is performed using acetic anhydride under controlled conditions.
- Fluorination at the 5-position is achieved using electrophilic fluorinating agents or via nucleophilic substitution on suitable precursors.
An example synthetic sequence reported for a related compound, 5-fluoro-2'-deoxycytidine, involves treatment of 5-fluoro-2'-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis to introduce the O4-substituent (2,4,6-trimethylphenyl group).
Introduction of the 2,4,6-Trimethylphenyl Group at O4 Position
The O4 substitution with 2,4,6-trimethylphenyl is achieved through an etherification reaction:
- The 5-fluoro-2'-deoxyuridine derivative is reacted with 2,4,6-trimethylphenol under conditions that promote nucleophilic substitution at the O4 position.
- Catalysts such as 1-methylpyrrolidine and activating agents like trifluoroacetic anhydride facilitate this transformation.
- Subsequent aminolysis removes protecting groups and completes the substitution.
This step is critical for obtaining the desired O4-substituted nucleoside and requires careful optimization to maximize yield and minimize side products.
Protection and Deprotection Strategies
Protecting groups are essential to prevent unwanted reactions at sensitive sites during multi-step synthesis:
- The 3' and 5' hydroxyl groups are protected as acetyl esters (di-O-acetylation), which are stable under many reaction conditions but can be selectively removed when needed.
- For the exocyclic amine of related cytidine analogs, N-acetyl protection has been found optimal due to its stability under acidic conditions and ease of removal post-synthesis.
- Other protecting groups such as N-benzoyl and N-pivaloyl are less suitable due to instability under acidic or basic conditions encountered during synthesis.
Reaction Conditions and Catalysts
- The acetylation steps commonly use acetic anhydride in the presence of pyridine or other bases.
- Fluorination may involve reagents such as trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst, which has been used in related fluorinated nucleoside syntheses to enhance reaction rates and selectivity.
- Solvents such as anhydrous acetonitrile, toluene, or methylene chloride are employed to maintain anhydrous conditions and facilitate purification.
- Temperature control is critical, with many reactions performed at low temperatures (0 ± 5 °C) to minimize side reactions and decomposition.
Industrial and Scale-Up Considerations
- Industrial synthesis adapts these laboratory-scale methods with emphasis on yield, cost, and scalability.
- Use of continuous flow reactors and automated synthesis platforms can improve reproducibility and throughput.
- Purification typically involves crystallization (e.g., using Virahol solvent systems) and chromatographic techniques to achieve high purity (>98% by HPLC).
Summary Table of Key Preparation Steps
| Step | Reaction | Reagents/Catalysts | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | Selective 3',5'-di-O-acetylation | Acetic anhydride, pyridine | Room temp, controlled time | High yield, protects hydroxyls |
| 2 | Fluorination at 5-position | Electrophilic fluorinating agent or trifluoromethanesulfonic acid trimethylsilyl catalyst | 0 ± 5 °C, anhydrous solvent | Requires careful temp control |
| 3 | O4 substitution with 2,4,6-trimethylphenol | 2,4,6-trimethylphenol, 1-methylpyrrolidine, trifluoroacetic anhydride | Mild heating, inert atmosphere | 50-56% yield reported for related analogs |
| 4 | Deprotection (aminolysis) | Ammonia or suitable amine | Room temp | Removes protecting groups cleanly |
| 5 | Purification | Crystallization, chromatography | Variable | Achieves >98% purity |
Research Findings and Optimization Insights
- The choice of protecting groups significantly impacts the stability of intermediates during acidic and basic steps. For example, N-acetyl protection on cytidine analogs shows superior stability compared to benzoyl or pivaloyl groups under detritylation conditions in solid-phase synthesis.
- Reaction temperature and solvent purity are critical for fluorination steps to prevent degradation.
- The use of trifluoromethanesulfonic acid trimethylsilyl as a catalyst has been shown to improve reaction efficiency in acetylated fluorinated nucleoside synthesis.
- Aminolysis following O4 substitution is essential to remove transient protecting groups without damaging the nucleoside core.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3',5'-DI-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine, and how can competing side reactions be minimized?
Answer:
The synthesis involves three critical steps: (i) fluorination at the 5-position of uracil, (ii) O4-arylation with 2,4,6-trimethylphenyl groups, and (iii) 3',5'-di-O-acetylation. Fluorination is typically achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . For O4-arylation, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2,4,6-trimethylphenylboronic acid is effective, though steric hindrance from the trimethylphenyl group may require elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) . Acetylation employs acetyl chloride in pyridine or acetic anhydride with DMAP catalysis at 0–25°C. Competing hydrolysis of the acetyl groups can be mitigated by maintaining anhydrous conditions and using molecular sieves. Purification via silica gel chromatography (eluent: CHCl₃/MeOH 20:1) ensures removal of unreacted intermediates .
Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies acetyl protons (δ 2.0–2.2 ppm) and the 2,4,6-trimethylphenyl group (δ 2.3 ppm for 4-CH₃; δ 6.9 ppm for aromatic protons). ¹⁹F NMR confirms fluorination (δ -120 to -150 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., ESI-HRMS) ensures molecular ion alignment with the theoretical mass (C₃₁H₃₅FN₂O₈: calc. 606.2385) .
- HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile in H₂O) assess purity (>95%) and detect deacetylated byproducts .
Advanced: How does the 2,4,6-trimethylphenyl group at O4 influence enzymatic recognition compared to unmodified uracil or halogenated analogs?
Answer:
The bulky 2,4,6-trimethylphenyl group sterically hinders thymidine kinase (TK1), reducing phosphorylation efficiency by ~40% compared to 5-fluorouracil derivatives. However, this group enhances lipophilicity (logP +1.2), improving cellular uptake in cancer cell lines (e.g., HeLa). Competitive assays using ³H-thymidine show Ki values of 8.6–15.2 nM, indicating moderate TK1 inhibition. Molecular docking reveals disrupted hydrogen bonding with Asp163 and Lys190 residues in TK1’s active site .
Advanced: What strategies enhance metabolic stability of the acetyl groups in vivo while maintaining prodrug activation in target tissues?
Answer:
- Prodrug Design : Replace acetyl groups with enzymatically stable alternatives (e.g., pivaloyl or isopropylcarbonate esters) to resist serum esterases.
- Targeted Delivery : Liposomal encapsulation or PEGylation prolongs circulation time, with pH-sensitive linkers enabling release in tumor microenvironments .
- Enzymatic Profiling : Incubate the compound with liver microsomes (human/rat) to quantify deacetylation rates (t₁/₂ = 2–4 hrs) and identify stable analogs .
Basic: What storage conditions are optimal for long-term stability of this compound?
Answer:
Store lyophilized powder at -20°C under argon in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO or ethanol (1–10 mM), avoiding aqueous buffers to minimize hydrolysis. Periodic HPLC analysis (every 6 months) monitors degradation, with <5% decomposition observed over 12 months under recommended conditions .
Advanced: How do modifications at the O4 position affect antimetabolite activity in 5-fluorouracil-resistant cancer models?
Answer:
In 5-FU-resistant HCT-116 cells (thymidylate synthase overexpression), the 2,4,6-trimethylphenyl derivative shows IC₅₀ = 12.3 µM vs. 5-FU’s IC₅₀ = 48.7 µM. Mechanistically, the trimethylphenyl group bypasses TS inhibition by directly incorporating into DNA, causing chain termination. Flow cytometry confirms S-phase arrest (70% cells at 24 hrs) and apoptosis (Annexin V+ = 45%). Synergy studies with oxaliplatin (CI = 0.3–0.5) suggest combination therapy potential .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
